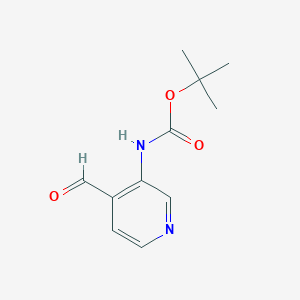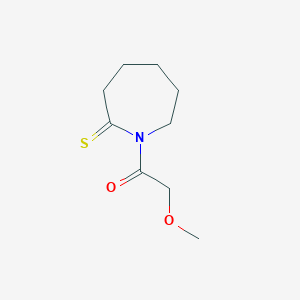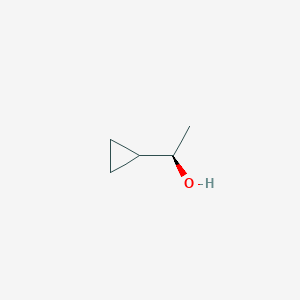
(1R)-1-cyclopropylethanol
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including compounds like (1R)-1-Cyclopropylethanol, has been explored through various methods. One notable approach is the [2+1]-type cyclopropanation reactions, which have been extensively reviewed. These reactions involve the use of carbenoids in cycloaddition strategies to create the cyclopropane ring, a crucial structural component of (1R)-1-Cyclopropylethanol (Kamimura, 2014).
Molecular Structure Analysis
The molecular structure of (1R)-1-Cyclopropylethanol features a cyclopropane ring, which is characterized by its high ring strain. This strain is a defining property that influences the molecule's reactivity and stability. The synthesis and structure of macrocyclic and acyclic compounds containing cyclopropane units have been the subject of comprehensive reviews, highlighting the versatile applications and synthesis strategies of these compounds (Failla, Finocchiaro, & Consiglio, 2000).
Chemical Reactions and Properties
Cyclopropane compounds, such as (1R)-1-Cyclopropylethanol, exhibit unique reactivities due to their strained rings. The [4+3] cycloaddition reactions serve as a method for constructing seven-membered rings, demonstrating the cyclopropane's versatility in forming complex molecular architectures (Rigby & Pigge, 1998). Furthermore, the reactivity of methylene- and alkylidenecyclopropane derivatives has been reviewed, showing the potential for these structures in various chemical transformations (Pellissier, 2014).
Physical Properties Analysis
The physical properties of (1R)-1-Cyclopropylethanol, such as solubility, melting point, and boiling point, are influenced by its cyclopropane core. The review on cyclodextrin-based polymeric materials discusses the influence of cyclic structures on physical properties, which can provide insights into the behavior of cyclopropane derivatives in various environments (van de Manakker, Vermonden, van Nostrum, & Hennink, 2009).
Chemical Properties Analysis
The chemical properties of (1R)-1-Cyclopropylethanol, including its reactivity patterns and stability, are largely defined by the presence of the cyclopropane ring. The synthesis and applications of copolymers of β-cyclodextrin review discuss the chemical modifications and interactions of cyclic compounds, which may be relevant to understanding the chemical behavior of (1R)-1-Cyclopropylethanol (Tarannum, Suhani, & Kumar, 2020).
Scientific Research Applications
Ethylene Inhibition in Agriculture
Research on 1-methylcyclopropene (1-MCP), a compound structurally related to (1R)-1-cyclopropylethanol, reveals its significance in agriculture for inhibiting ethylene action, thus prolonging the shelf life and freshness of fruits, vegetables, and floriculture crops. Studies demonstrate 1-MCP's ability to bind to ethylene receptors in plants, effectively delaying ripening and senescence processes in a variety of crops at very low concentrations. This property is instrumental in post-harvest management, where maintaining product quality during storage and transportation is crucial (Blankenship & Dole, 2003); (Watkins, 2006).
Molecular Modeling in Drug Delivery
Cyclodextrins (CDs), featuring a structure that can host guest molecules, are extensively utilized in pharmaceutical formulations for drug delivery. Molecular modeling studies on CDs help in understanding their structural, dynamic, and energetic features, leading to improved drug delivery systems by enhancing solubility, stability, and bioavailability of drugs. This research underscores the potential of using (1R)-1-cyclopropylethanol or similar structures in creating advanced drug delivery mechanisms (Zhao et al., 2016).
properties
IUPAC Name |
(1R)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426452 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-cyclopropylethanol | |
CAS RN |
6516-09-2 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




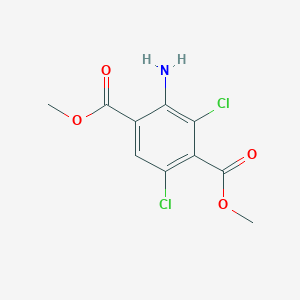
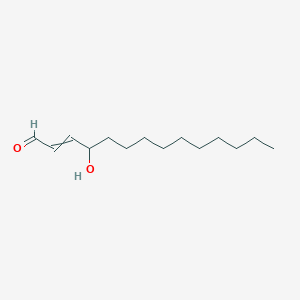


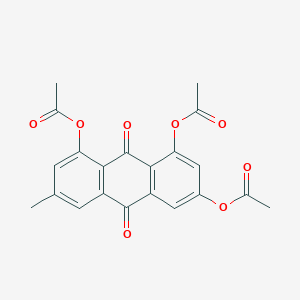




![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

